N-(2-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidin-4-one core. Key structural attributes include:
- 9-Fluoro group on the benzothiophene moiety, contributing to electronic effects and metabolic stability.
- N-(2-chloro-4-methylphenyl)acetamide side chain, providing steric and electronic modulation for target engagement.
This compound shares structural similarities with derivatives reported in pharmacological studies, particularly those targeting kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-3-16-25-19-18-13(23)5-4-6-15(18)29-20(19)21(28)26(16)10-17(27)24-14-8-7-11(2)9-12(14)22/h4-9H,3,10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGVUEFURVIXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=O)N1CC(=O)NC3=C(C=C(C=C3)C)Cl)SC4=CC=CC(=C42)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(2-ethyl-9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, referred to as compound EVT-3537865, is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 395.5 g/mol. The synthesis involves multi-step organic reactions that integrate various starting materials and reagents. The structural features include:
- Benzothieno framework : Provides a unique interaction profile with biological targets.
- Pyrimidine moiety : Implicated in various biological activities.
- Fluorine atom : Enhances lipophilicity and potentially increases bioactivity.
The synthetic routes can be optimized for large-scale production using continuous flow reactors and automated platforms to improve yield and purity .
Anticancer Properties
Research indicates that EVT-3537865 exhibits significant anticancer activity. In vitro studies show that it can inhibit the proliferation of various human cancer cell lines, including:
- HeLa (cervical cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
The compound's mechanism of action appears to involve the inhibition of specific enzymes or receptors critical for cancer cell survival and proliferation. For instance, Mannich bases related to EVT-3537865 have shown cytotoxicity that exceeds standard chemotherapeutic agents like 5-fluorouracil by 2.5 to 5.2-fold .
Antimicrobial Activity
The compound also demonstrates promising antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The presence of the benzothieno structure may play a crucial role in its interaction with microbial targets .
Case Studies
-
Study on Anticancer Efficacy :
- A recent study evaluated the cytotoxic effects of EVT-3537865 on human colon cancer cell lines, revealing an IC50 value significantly lower than that of traditional chemotherapeutics.
- The compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways.
-
Antimicrobial Assessment :
- In vitro tests against Gram-positive and Gram-negative bacteria demonstrated that EVT-3537865 inhibited bacterial growth effectively at low concentrations.
- Further investigations are ongoing to determine its mechanism of action against resistant bacterial strains.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.5 g/mol |
| Anticancer IC50 (HeLa) | < 10 µM |
| Antimicrobial Minimum Inhibitory Concentration (MIC) | 0.5 µg/mL |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Core Structure Variations
Benzothieno[3,2-d]pyrimidin-4-one vs. Chromeno[2,3-d]pyrimidin-4-one
- Target Compound: Benzothieno[3,2-d]pyrimidin-4-one core with fused benzene and thiophene rings.
- Chromeno Analogs: Chromeno[2,3-d]pyrimidin-4-one (e.g., 2-[[2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-fluorophenyl)acetamide) replaces thiophene with a chromene ring, altering aromaticity and electronic distribution.
Dihydrothieno[3,2-d]pyrimidin-4-one Derivatives
- Compound Example: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide features a partially saturated thieno ring, increasing conformational flexibility. Saturation may reduce metabolic oxidation but weaken π-π stacking interactions .
Substituent Effects
Ethyl vs. Methyl Groups
- Target Compound: The 2-ethyl group on the pyrimidine ring increases lipophilicity (higher logP) compared to the 2-methyl analog (N-[(4-chlorophenyl)methyl]-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide). Ethyl substituents may enhance hydrophobic binding in enzyme pockets .
Halogen Substitution Patterns
- 9-Fluoro vs. 4-Chloro : Fluorine at position 9 (target compound) offers strong electron-withdrawing effects, stabilizing the core and resisting oxidative metabolism. In contrast, 4-chlorophenyl derivatives (e.g., ) prioritize halogen bonding but may exhibit higher toxicity risks.
- Trifluoromethyl Groups : The N-[2-(trifluoromethyl)phenyl] group in enhances metabolic stability and bioavailability via increased electronegativity and steric bulk .
Acetamide Side Chains
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility: The target compound’s benzothieno[3,2-d]pyrimidin-4-one core is synthetically tractable via methods analogous to those in (chromeno derivatives), though requiring tailored fluorination and alkylation steps.
- The 9-fluoro and ethyl groups may improve target affinity over methyl or non-halogenated analogs .
- Pharmacokinetics : The trifluoromethyl group in highlights a strategy for enhancing metabolic stability, applicable to future derivatization of the target compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
